4,4',4'',4'''-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde
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Overview
Description
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is a complex organic compound characterized by its unique structure, which includes a pyrene core with four ethynylbenzaldehyde groups attached at the 1,3,6,8-positions. This compound is known for its applications in various fields, including materials science and organic electronics, due to its distinctive photophysical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde typically involves a multi-step process. One common method includes the following steps:
Preparation of 1,3,6,8-tetrabromopyrene: This is achieved by brominating pyrene using bromine in the presence of a catalyst.
Sonogashira Coupling Reaction: The tetrabromopyrene undergoes a Sonogashira coupling reaction with ethynylbenzaldehyde in the presence of a palladium catalyst and a copper co-catalyst to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general approach would involve scaling up the laboratory synthesis methods while ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate.
Reduction: The aldehyde groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ethynyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in an alcohol solvent.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetracarboxylic acid.
Reduction: 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetra(benzyl alcohol).
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde has several scientific research applications:
Biology: Its fluorescent properties make it useful in the development of fluorescent probes for biological imaging and sensing[][4].
Industry: Utilized in the production of organic electronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells[][6].
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is primarily based on its ability to interact with light and other molecules. The pyrene core provides a rigid, planar structure that can absorb and emit light efficiently, making it useful in photophysical applications. The ethynylbenzaldehyde groups can participate in various chemical reactions, allowing the compound to form stable complexes and undergo functionalization .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetraaniline: Similar structure but with aniline groups instead of benzaldehyde groups[][8].
1,3,6,8-Tetrakis(4-formylphenyl)pyrene: Similar structure but with formyl groups instead of ethynylbenzaldehyde groups.
Uniqueness
4,4’,4’‘,4’‘’-(Pyrene-1,3,6,8-tetrayltetrakis(ethyne-2,1-diyl))tetrabenzaldehyde is unique due to its combination of a pyrene core and ethynylbenzaldehyde groups, which provide both rigidity and functional versatility. This makes it particularly valuable in the synthesis of complex organic frameworks and in applications requiring strong photophysical properties.
Properties
Molecular Formula |
C52H26O4 |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
4-[2-[3,6,8-tris[2-(4-formylphenyl)ethynyl]pyren-1-yl]ethynyl]benzaldehyde |
InChI |
InChI=1S/C52H26O4/c53-31-39-9-1-35(2-10-39)17-21-43-29-44(22-18-36-3-11-40(32-54)12-4-36)48-27-28-50-46(24-20-38-7-15-42(34-56)16-8-38)30-45(49-26-25-47(43)51(48)52(49)50)23-19-37-5-13-41(33-55)14-6-37/h1-16,25-34H |
InChI Key |
YMUHRYZFAYRYCD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C=O)C#CC2=CC(=C3C=CC4=C(C=C(C5=C4C3=C2C=C5)C#CC6=CC=C(C=C6)C=O)C#CC7=CC=C(C=C7)C=O)C#CC8=CC=C(C=C8)C=O |
Origin of Product |
United States |
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